molecular formula C17H13FN4O3S B2362523 N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-41-9

N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2362523
CAS No.: 851079-41-9
M. Wt: 372.37
InChI Key: FCGRJCWVIVDQQO-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide: is an organic compound that features a fluorophenyl group, a nitrophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine:

    Antimicrobial Activity: Due to its structural features, the compound may exhibit antimicrobial properties, making it useful in the development of new antibiotics.

Industry:

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the nitrophenyl and fluorophenyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
  • N-(2-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
  • N-(2-methylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness: The presence of the fluorine atom in N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s binding affinity to molecular targets and improve its stability and bioavailability compared to its analogs.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3S/c18-14-3-1-2-4-15(14)20-16(23)11-26-17-19-9-10-21(17)12-5-7-13(8-6-12)22(24)25/h1-10H,11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGRJCWVIVDQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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